

Efficacy of 1,3-Cyclohexanediol Derivatives in Diverse Biological Applications: A Comparative Guide

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Compound of Interest

Compound Name: **1,3-Cyclohexanediol**

Cat. No.: **B1223022**

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This guide provides a comprehensive comparison of the biological efficacy of various **1,3-Cyclohexanediol** derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from recent scientific literature, focusing on anticancer, antibacterial, neuroprotective, and herbicidal activities. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.

Data Presentation: Comparative Efficacy of 1,3-Cyclohexanediol Derivatives

The following tables summarize the quantitative data from various biological assays, showcasing the potency of different **1,3-Cyclohexanediol** derivatives.

Table 1: Anticancer and Kinase Inhibitory Activity

Derivative/Compound	Assay Type	Target	Efficacy (IC50/EC50)	Reference
1,2,4-Triazine Derivatives	c-Met Kinase Inhibition	c-Met Kinase	0.24 to 9.36 nM	[1]
- Compound 5	c-Met Kinase Inhibition	c-Met Kinase	< 1.00 nM	[1]
- Compound 7a	c-Met Kinase Inhibition	c-Met Kinase	< 1.00 nM	[1]
- Compound 7b	c-Met Kinase Inhibition	c-Met Kinase	< 1.00 nM	[1]
- Compound 10c	c-Met Kinase Inhibition	c-Met Kinase	< 1.00 nM	[1]
- Compound 10e	c-Met Kinase Inhibition	c-Met Kinase	< 1.00 nM	[1]
Thiazole, Pyrazole, Pyran Derivatives	Cytotoxicity Assay (SRB)	A-549 (Lung Cancer)	1.5 µM (for 16c)	[2]
- Compound 16c	Cytotoxicity Assay (SRB)	PC-3 (Prostate Cancer)	1.6 µM	[2]
Cytotoxicity Assay (SRB)	HCT 116 (Colon Cancer)	1.36 µM	[2]	
General Cyclohexane-1,3-dione Derivatives	Cytotoxicity Assay	H460 (NSCLC)	Various (used for QSAR)	[3][4]
Chiral Cyclohexane-1,3-dione Analog 26	SOD1 Aggregation Inhibition	PC12-G93A-YFP cells	700 nM (EC50)	[5]

Table 2: Antibacterial Activity

Derivative/Compound	Bacterial Strain	Assay Type	Zone of Inhibition (mm)	Reference
[Zn(L1)(OAc) ₂ (H ₂ O) ₂] ₃ ·H ₂ O	Escherichia coli	Agar Well Diffusion	15	[6]
Enterococcus faecalis	Agar Well Diffusion	16	[6]	
Staphylococcus aureus	Agar Well Diffusion	14	[6]	
Salmonella typhimurium	Agar Well Diffusion	13	[6]	
[Cu(L2) ₂] ₂ NO ₃ ·1.5DMF·H ₂ O	Escherichia coli	Agar Well Diffusion	14	[6]
Enterococcus faecalis	Agar Well Diffusion	15	[6]	
Staphylococcus aureus	Agar Well Diffusion	13	[6]	
Salmonella typhimurium	Agar Well Diffusion	12	[6]	
Ampicillin (Standard)	Escherichia coli	Agar Well Diffusion	20	[6]
Enterococcus faecalis	Agar Well Diffusion	22	[6]	
Staphylococcus aureus	Agar Well Diffusion	25	[6]	
Salmonella typhimurium	Agar Well Diffusion	19	[6]	

Note: The original data for some compounds was presented as MIC (μ g/mL). For consistency in this table, data from a study with clear zone of inhibition measurements is presented.

Table 3: Herbicidal Activity

Derivative/Compound	Target Enzyme	Efficacy (IC50)	Reference
2-Acyl-cyclohexane-1,3-dione (C11 alkyl side chain)	A. thaliana HPPD	$0.18 \pm 0.02 \mu\text{M}$	[7][8]
2-(Arylformyl)cyclohexane-1,3-dione (Compound 27)	A. thaliana HPPD	$< 0.204 \mu\text{M}$	[9]
2-(Arylformyl)cyclohexane-1,3-dione (Compound 28)	A. thaliana HPPD	$< 0.204 \mu\text{M}$	[9]
Mesotrione (Commercial Herbicide)	A. thaliana HPPD	$0.204 \mu\text{M}$	[9]
Sulcotrione (Commercial Herbicide)	A. thaliana HPPD	$0.25 \pm 0.02 \mu\text{M}$	[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Cytotoxicity Assay

This assay determines the *in vitro* cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The **1,3-Cyclohexanediol** derivatives are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 μ L of DMSO or a solubilization buffer.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

c-Met Kinase Inhibition Assay

This biochemical assay evaluates the ability of the derivatives to inhibit the enzymatic activity of c-Met kinase.

- Reaction Setup: The assay is performed in a 96-well plate. Each well contains the c-Met enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ATP consumption or an ELISA-based method using a phosphotyrosine-specific antibody.

- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC₅₀ value is determined from the dose-response curve.

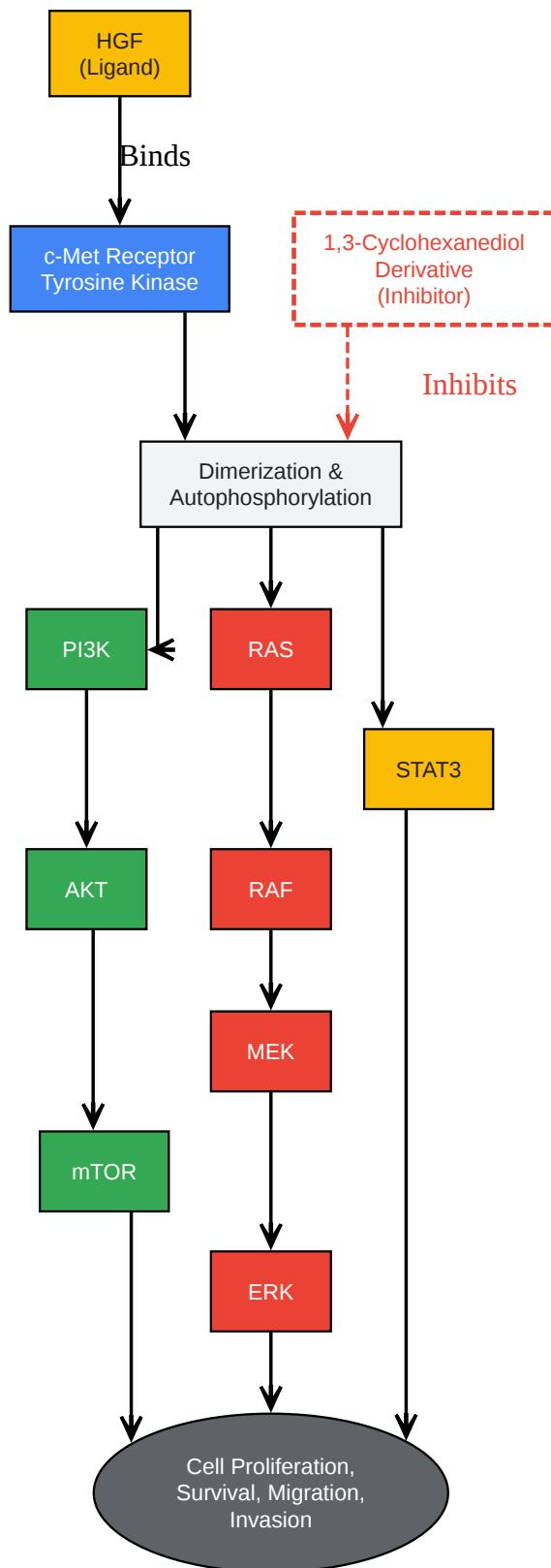
Agar Well Diffusion Assay for Antibacterial Activity

This method assesses the ability of compounds to inhibit the growth of bacteria.

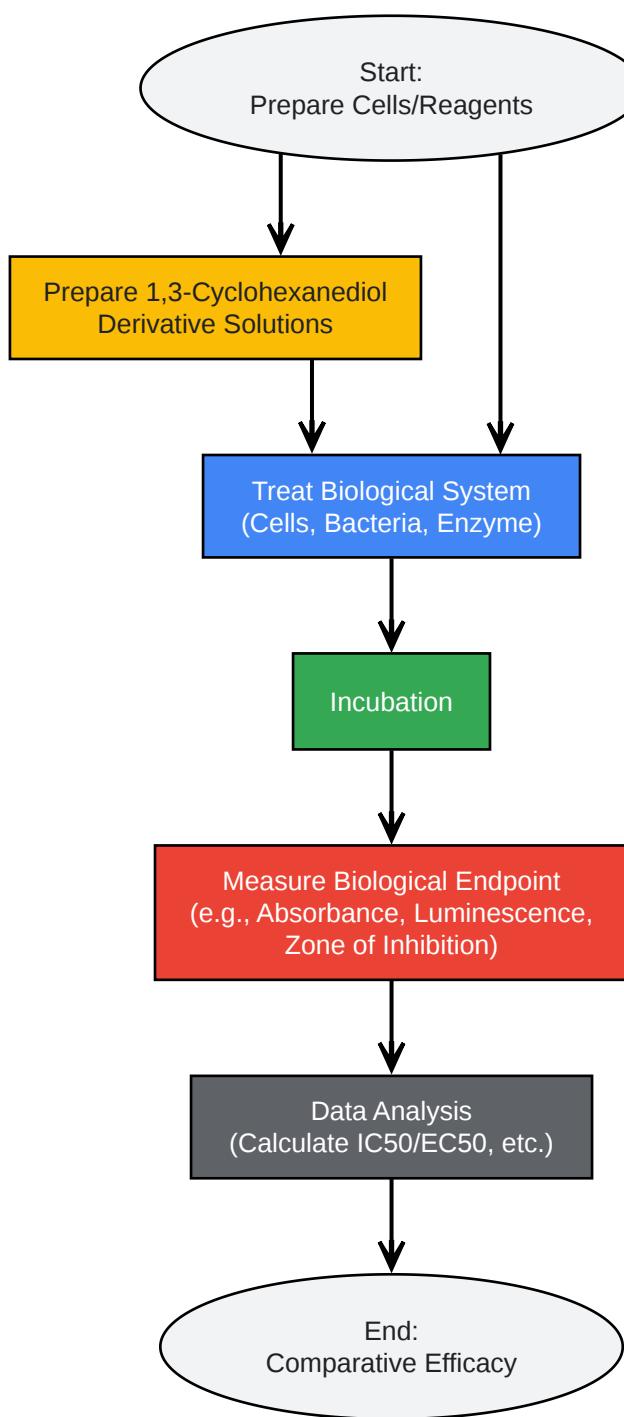
- Inoculum Preparation: A standardized suspension of the target bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
- Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.
- Well Creation: Wells of 6-8 mm in diameter are aseptically punched into the agar.
- Compound Application: A specific volume (e.g., 50-100 μ L) of the **1,3-Cyclohexanediol** derivative solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Ampicillin) and a solvent control (e.g., DMSO) are used as positive and negative controls, respectively.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Mandatory Visualization Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key processes.

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Caption: Simplified c-Met Signaling Pathway and the inhibitory action of **1,3-Cyclohexanediol** derivatives.



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Caption: General experimental workflow for assessing the biological efficacy of **1,3-Cyclohexanediol** derivatives.

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